

Cellular Targets of OK-1035: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the cellular targets and mechanism of action of OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from published research to support further investigation and drug development efforts.

Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The principal cellular target of OK-1035 is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase crucial for the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2] OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been demonstrated to be a potent and selective inhibitor of this enzyme.[1][2]

Mechanism of Action

Kinetic studies have revealed that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner.[1][2] This suggests that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: Inhibitory Potency and Selectivity



The inhibitory potency of OK-1035 against DNA-PK has been reported with some variability in the literature. A summary of the available data is presented in the table below.

Parameter	Value	Reference
IC50 for DNA-PK	8 μΜ	[1][2]
IC50 for DNA-PK (later reported)	100 μΜ	[3]
Selectivity	>50-fold lower IC50 for DNA- PK compared to seven other protein kinases	[1][2]

It is noteworthy that while OK-1035 demonstrates significant selectivity for DNA-PK over at least seven other protein kinases, its activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and ATR, was not initially tested.[3] Subsequent observations that OK-1035 suppressed the accumulation of p53 and the induction of p21 in response to adriamycin treatment suggest potential off-target effects on these related kinases.[3]

Downstream Effects and Signaling Pathways

By inhibiting DNA-PK, OK-1035 disrupts the DNA damage response, primarily the NHEJ pathway. This pathway is critical for repairing DNA double-strand breaks, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

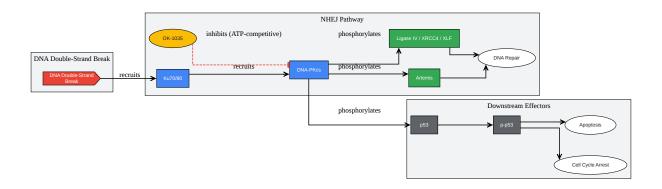
Inhibition of p53 Phosphorylation

OK-1035 has been shown to inhibit the phosphorylation of the tumor suppressor protein p53 by DNA-PK.[1][2] p53 is a key substrate of DNA-PK in the DNA damage response, and its phosphorylation is a critical step in its activation, leading to cell cycle arrest or apoptosis.

The DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and indicates the point of inhibition by OK-1035.





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OK-1035 inhibits DNA-PKcs in the NHEJ pathway.

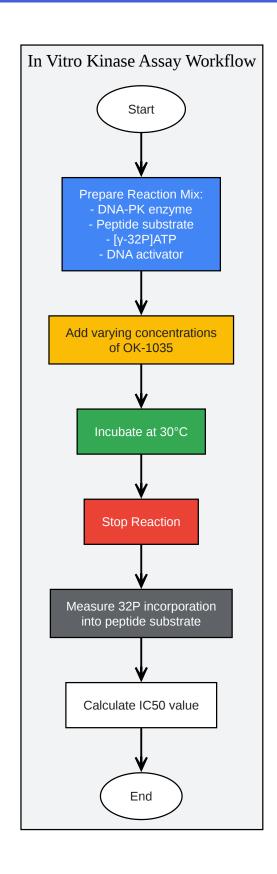
Experimental Protocols

Detailed experimental protocols for the initial characterization of OK-1035 are not available in the public domain abstracts. However, based on the published information, the key experiments likely involved the following methodologies.

In Vitro Kinase Assay (Probable Method)

A likely workflow for determining the IC50 of OK-1035 against DNA-PK is depicted below.





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Probable workflow for in vitro kinase assay.



The assay would likely involve incubating purified DNA-PK with a specific peptide substrate, radiolabeled ATP ([y-32P]ATP), and a DNA activator in the presence of varying concentrations of OK-1035. The level of phosphorylation of the substrate would then be quantified to determine the inhibitory concentration.

Cell-Based Assays

To assess the effect of OK-1035 on the phosphorylation of cellular substrates like p53, Western blotting would be the standard method. Cells would be treated with a DNA damaging agent to activate DNA-PK, with and without OK-1035. Cell lysates would then be subjected to SDS-PAGE and immunoblotted with antibodies specific for total and phosphorylated p53.

Conclusion

OK-1035 is a selective, ATP-competitive inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. By inhibiting DNA-PK, OK-1035 can block the phosphorylation of downstream targets such as p53, potentially leading to increased sensitivity of cancer cells to DNA damaging agents. The discrepancy in the reported IC50 values and the potential for off-target effects on other PIKK family kinases warrant further investigation to fully characterize the pharmacological profile of this compound. This guide provides a foundational understanding of the cellular targets of OK-1035 for researchers and drug developers in the field of oncology.

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